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molecular formula C7H6BrN3O3 B8335364 2-Amino-5-bromo-4-nitrobenzamide

2-Amino-5-bromo-4-nitrobenzamide

Cat. No. B8335364
M. Wt: 260.04 g/mol
InChI Key: VXZSVIYQIDAHHN-UHFFFAOYSA-N
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Patent
US05688803

Procedure details

25.8 g (93.8 mmol) of methyl 2-amino-5-bromo-4-nitro-benzoate were dissolved in 800 ml of methanol and saturated with ammonia at -40° C. Subsequently, the mixture was stirred at room temperature overnight. The solution was concentrated and the residue was triturated with methylene chloride. The precipitate was filtered off under suction and dried. 18.3 g (75%) of 2-amino-5-bromo-4-nitro-benzamide were obtained as orange coloured crystals;
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([Br:15])=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH3:16]>CO>[NH2:1][C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([Br:15])=[CH:8][C:3]=1[C:4]([NH2:16])=[O:5]

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Subsequently, the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with methylene chloride
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 18.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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